molecular formula C21H15F3N2O2 B3536627 3-(benzoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide

3-(benzoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No. B3536627
M. Wt: 384.3 g/mol
InChI Key: CGIMSNUHULSTIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide, also known as BTF, is a chemical compound that has been extensively studied for its potential use in scientific research. BTF is a member of the benzamide family of compounds and is known for its ability to selectively inhibit certain enzymes.

Mechanism of Action

3-(benzoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide selectively inhibits the activity of enzymes called histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression and their overexpression has been linked to the development of cancer. By inhibiting HDAC activity, 3-(benzoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide leads to the accumulation of acetylated histones, which in turn leads to changes in gene expression and ultimately cell death.
Biochemical and Physiological Effects:
3-(benzoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to selectively inhibit HDAC activity, 3-(benzoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells. 3-(benzoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(benzoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide in lab experiments is its selectivity for HDACs. This selectivity allows for the specific targeting of cancer cells, while leaving normal cells unaffected. However, one limitation of using 3-(benzoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of future directions for research on 3-(benzoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide. One area of interest is in the development of more potent and selective HDAC inhibitors. Another area of interest is in the combination of 3-(benzoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, there is interest in the use of 3-(benzoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide in the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases.
Conclusion:
In conclusion, 3-(benzoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. 3-(benzoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to selectively inhibit HDAC activity, leading to cell death in cancer cells. 3-(benzoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide has a number of biochemical and physiological effects and has both advantages and limitations for lab experiments. There are a number of future directions for research on 3-(benzoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide, including the development of more potent and selective HDAC inhibitors and the use of 3-(benzoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide in the treatment of other diseases.

Scientific Research Applications

3-(benzoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential use in scientific research. One of the main applications of 3-(benzoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide is in the field of cancer research. 3-(benzoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to selectively inhibit the activity of certain enzymes that are overexpressed in cancer cells. This inhibition leads to cell death and has been shown to be effective in killing a variety of cancer cell lines.

properties

IUPAC Name

3-benzamido-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N2O2/c22-21(23,24)17-11-4-5-12-18(17)26-20(28)15-9-6-10-16(13-15)25-19(27)14-7-2-1-3-8-14/h1-13H,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIMSNUHULSTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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